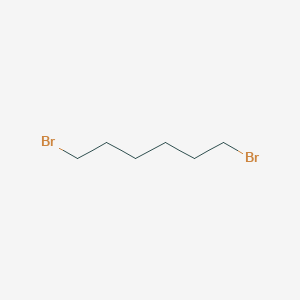

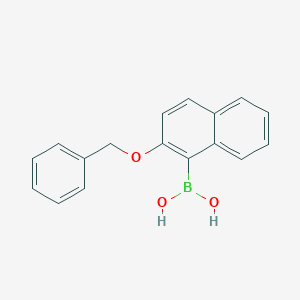

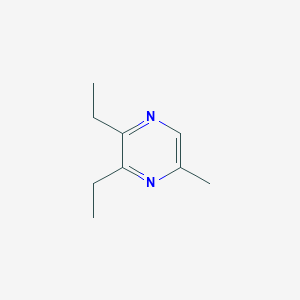

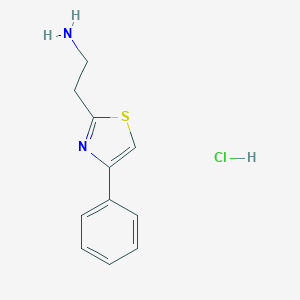

![molecular formula C21H25NO4 B150999 (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 137255-86-8](/img/structure/B150999.png)

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multistep processes starting from commercially available precursors. For instance, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for an orally active antagonist, involves the hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary using formic acid and triethylsilane . Another related compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, is synthesized from l-DOPA, which undergoes protection, iodination, and confirmation by various spectroscopic methods . These methods could potentially be adapted for the synthesis of (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using a combination of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, 2D NMR (COSY, HSQC), ESI-MS, and HRMS . These techniques are essential for verifying the stereochemistry and the overall structure of the synthesized compounds.

Scientific Research Applications

Organic Synthesis and Chemical Properties

- The synthesis and characterization of derivatives similar to "(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate" have been detailed, focusing on their structural properties and potential applications in fluorescence studies and organic synthesis. For example, the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate showcases its utility in exploring fluorescence properties for analytical applications (Memeo, Distante, & Quadrelli, 2014).

Advanced Material Science

- Research into organometallic compounds for medicinal applications has expanded, necessitating stereoselective syntheses of complex structures. Studies on planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives demonstrate advances in synthesizing these compounds for potential use in medicinal chemistry, including the preparation of organometallic analogues of antibiotics like platensimycin (Patra, Merz, & Metzler‐Nolte, 2012).

Medicinal Chemistry and Drug Design

- Synthesis and transformations of related compounds, like methyl (Z)-2-((tert- butoxycarbonyl)amino)-3-(dimethylamino)propenoate, are studied for their potential in creating novel drug designs. These studies provide insights into the versatility of these chemical structures in synthesizing derivatives with potential therapeutic applications, despite excluding direct drug use and side effects (Baš et al., 2001).

Enantioselective Synthesis

- The research on enantioselective synthesis of neuroexcitants and other bioactive compounds highlights the importance of compounds like "(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate" in producing enantiomerically pure substances. Such studies are crucial for developing more effective and selective pharmaceuticals, showcasing the compound's role in synthesizing enantiopure substances (Pajouhesh et al., 2000).

properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(19(23)25-4)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,22,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFJKCSCNLXBCY-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.